molecular formula C21H17NO3 B309861 N-(4-benzoylphenyl)-3-methoxybenzamide

N-(4-benzoylphenyl)-3-methoxybenzamide

Cat. No.: B309861
M. Wt: 331.4 g/mol
InChI Key: IVCGOEBBXRGNLH-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 4-benzoylphenyl group attached to a 3-methoxy-substituted benzamide core. This structure is notable for its versatility in medicinal chemistry, as evidenced by its analogs targeting diverse biological pathways, including lipid metabolism, dopamine receptor modulation, and enzyme inhibition . The compound’s pharmacological profile is influenced by the 3-methoxy group, which enhances receptor binding selectivity, and the 4-benzoylphenyl moiety, which contributes to interactions with hydrophobic binding pockets in target proteins .

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C21H17NO3/c1-25-19-9-5-8-17(14-19)21(24)22-18-12-10-16(11-13-18)20(23)15-6-3-2-4-7-15/h2-14H,1H3,(H,22,24)

InChI Key

IVCGOEBBXRGNLH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

solubility

7.4 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Lipid-Lowering Benzamide Derivatives

N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide (C3)

  • Structure : Differs by replacing the 3-methoxybenzamide with a 5-fluoroindole-2-carboxamide group.
  • Activity : In Triton WR-1339-induced hyperlipidemic rats, C3 significantly reduced plasma triglycerides (TG) by ~35% and increased HDL cholesterol by ~25% at 15 mg/kg, comparable to bezafibrate .
  • Mechanism : Likely involves PPAR activation, similar to fibrates, but with enhanced specificity due to the benzoylphenyl group .

N-(4-Benzoylphenyl)maleimide-Substituted Ethanoanthracenes (26a–26q)

  • Structure: Ethanoanthracene scaffold with N-(4-benzoylphenyl)maleimide substituents.
  • Activity : In the HG-3 cell line, derivatives with pyridyl (26n: 4% viable cells) and furyl (26o: 15%) substituents showed potent cytotoxicity, suggesting apoptosis induction via kinase inhibition .
Compound Substituent Biological Activity Potency (Dose/IC₅₀) Reference
N-(4-Benzoylphenyl)-3-Methoxybenzamide 3-Methoxybenzamide Receptor antagonism (e.g., D4) Nanomolar affinity
C3 5-Fluoroindole-2-carboxamide Hypolipidemic 15 mg/kg (TG ↓35%)
26n 2-Pyridyl Cytotoxic (HG-3 cells) 10 µM (4% viability)

Dopamine Receptor Ligands

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-Methoxybenzamide (Compound 2)

  • Structure : Shares the 3-methoxybenzamide core but includes a piperazine-ethyl linker and 4-chlorophenyl group.
  • Activity : High affinity for D4 receptors (Ki < 1 nM), >100-fold selectivity over D2/D3 and serotonin receptors. Rapid CNS penetration in primates .
  • Comparison : The 3-methoxy group in both compounds enhances D4 selectivity, but the benzoylphenyl group in this compound may improve metabolic stability .

YM-50001

  • Structure : Benzamide with a tricyclic indole-piperazine moiety.
  • Activity : Potent D4 antagonist (Ki = 0.2 nM) but lower brain penetration than Compound 2 due to higher logP .

Dual-Acting Correctors/Potentiators

CoPo-22 (N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide)

  • Structure: Combines a 3-methoxybenzamide with a cyanoquinoline group.
  • Activity: Dual corrector-potentiator for ΔF508-CFTR, restoring chloride channel function by 50% at 10 µM. The 3-methoxybenzamide contributes to potentiator activity, while the quinoline moiety aids corrector function .

Structure-Activity Relationships (SAR)

  • 3-Methoxy Group : Critical for receptor selectivity (e.g., D4 over D2) and metabolic stability. Removal reduces affinity by ~10-fold .
  • 4-Benzoylphenyl Group : Enhances hydrophobic interactions, improving potency in lipid-lowering and cytotoxic analogs. Substitution with pyridyl or furyl increases cytotoxicity .
  • Linker Modifications : Piperazine-ethyl linkers (e.g., Compound 2) improve CNS penetration, while maleimide substituents (e.g., 26n) introduce kinase inhibitory activity .

Therapeutic Implications

  • Cardiovascular Disease : Analogs like C3 show promise as HDL-raising agents, comparable to gemfibrozil but with improved specificity .
  • Neuropsychiatric Disorders : D4-selective ligands like Compound 2 may treat schizophrenia or dopamine-related cognitive deficits .

Preparation Methods

Direct Amidation via Acid Chloride Intermediate

The most straightforward route to N-(4-benzoylphenyl)-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with 4-benzoylphenylamine. This method leverages classical amide bond formation, where the acid chloride reacts with the primary amine in the presence of a base to eliminate HCl.

Synthetic Procedure :

  • Synthesis of 3-Methoxybenzoyl Chloride :
    3-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically achieves >95% conversion within 2–3 hours, yielding 3-methoxybenzoyl chloride as a pale-yellow liquid.

  • Coupling with 4-Benzoylphenylamine :
    The acid chloride is added dropwise to a solution of 4-benzoylphenylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (Et₃N) as a base. The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Key Data :

ParameterValueSource
Reaction Temperature0°C → 25°C
Yield78–85%
Purification MethodColumn chromatography (SiO₂)

This method is favored for its simplicity but requires stringent control over moisture and stoichiometry to prevent hydrolysis of the acid chloride.

Multi-Step Synthesis via Intermediate Functionalization

Nitro Reduction and Methoxylation Strategy

Adapted from patented methodologies, this approach involves sequential nitration, methoxylation, and reduction steps to construct the target compound.

Synthetic Pathway :

  • Nitration of 4-Benzoylbenzoic Acid :
    4-Benzoylbenzoic acid is nitrated using a mixture of HNO₃ and H₂SO₄ at 0–10°C, yielding 3-nitro-4-benzoylbenzoic acid.

  • Amidation with Aniline :
    The nitro-substituted acid is converted to its corresponding anilide via reaction with aniline in the presence of phosphorus trichloride (PCl₃) as a coupling agent.

  • Methoxylation of Chloro Intermediate :
    The chloro group (introduced via selective chlorination) is substituted with methoxy using sodium methoxide (NaOMe) in methanol under reflux.

  • Catalytic Hydrogenation :
    The nitro group is reduced to an amine using hydrogen gas and a Raney nickel catalyst, followed by acetylation to protect the amine during subsequent steps.

Key Data :

StepConditionsYieldSource
Nitration0–10°C, 2 hours92%
MethoxylationReflux, 8 hours94%
Hydrogenation80°C, 13 kg H₂ pressure95%

This route offers superior regioselectivity for introducing the methoxy group but requires multiple purification steps.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

Solid-phase synthesis enables rapid parallel synthesis of benzamide derivatives. The target compound is assembled on a Wang resin functionalized with a hydroxyl group.

Procedure :

  • Resin Activation :
    The resin is activated with 3-methoxybenzoic acid using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Amine Coupling :
    4-Benzoylphenylamine is coupled to the resin-bound acid using PyBOP as a coupling agent in DMF.

  • Cleavage and Isolation :
    The product is cleaved from the resin using trifluoroacetic acid (TFA) and precipitated in cold diethyl ether.

Key Data :

ParameterValueSource
Coupling Efficiency>90% per step
Overall Yield65–70%

This method is ideal for generating combinatorial libraries but suffers from scalability limitations.

Mechanochemical Synthesis for Solvent-Free Conditions

Ball-Milling Amidation

Recent advances in mechanochemistry have enabled solvent-free amide synthesis. In this approach, 3-methoxybenzoic acid and 4-benzoylphenylamine are milled with silicon dioxide (SiO₂) as a grinding auxiliary.

Procedure :

  • Grinding Reactants :
    Equimolar amounts of acid and amine are mixed with SiO₂ and milled in a planetary ball mill at 500 rpm for 1 hour.

  • Thermal Activation :
    The mixture is heated at 80°C for 30 minutes to complete the reaction.

Key Data :

ParameterValueSource
Reaction Time1.5 hours
Yield82%

This eco-friendly method reduces waste but requires specialized equipment.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

MethodYieldScalabilityCostEnvironmental Impact
Classical Amidation85%HighLowModerate (solvents)
Multi-Step Synthesis70%*ModerateHighHigh (multiple steps)
Solid-Phase70%LowVery HighLow (TFA waste)
Mechanochemical82%HighLowLow (solvent-free)

*Cumulative yield across four steps.

Critical Parameters Influencing Reaction Efficiency

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance the reactivity of acid chlorides but may lead to emulsion formation during workup. Non-polar solvents (e.g., toluene) improve phase separation but slow reaction kinetics.

Catalytic Systems

The use of Pd/C or Raney nickel in hydrogenation steps significantly impacts reduction efficiency. For example, Raney nickel achieves 95% conversion in the patent method, whereas Pd/C requires higher pressures (20–30 bar).

Temperature Control

Exothermic reactions, such as nitration and acid chloride formation, demand precise temperature control to prevent decomposition. The patent specifies maintaining nitration temperatures below 10°C to avoid byproduct formation.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-benzoylphenyl)-3-methoxybenzamide with high purity?

The synthesis typically involves a multi-step process starting with benzoylation of 3-methoxybenzoic acid derivatives, followed by coupling reactions with 4-aminobenzophenone. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP to enhance efficiency .
  • Purity control : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to achieve >95% purity .
  • Critical parameters : Maintain reaction temperatures below 0°C during coupling to prevent racemization and optimize yields (~70-80%) .

Q. How do researchers evaluate the lipid-lowering activity of this compound in preclinical models?

  • In vivo models : Hyperlipidemia is induced in rats using Triton WR-1339 (300 mg/kg, intraperitoneal). Test compounds (15 mg/kg) are administered orally, followed by plasma lipid profiling (total cholesterol, triglycerides, LDL/HDL) via enzymatic assays .
  • Key findings : Derivatives reduce LDL by 30-40% and elevate HDL by 4.5-22% in Triton-induced models, validated via ANOVA with p < 0.01 .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural elucidation : Use 1^1H/13^{13}C NMR (DMSO-d6) to confirm methoxy (δ\delta 3.8 ppm) and benzamide (δ\delta 7.5-8.1 ppm) groups .
  • Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C) .

Advanced Research Questions

Q. How can molecular docking resolve contradictions in reported bioactivity data for this compound?

  • Target identification : Dock the compound into enzymes like HMG-CoA reductase (PDB: 1HWK) or PPAR-α (PDB: 2P54) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .
  • Validation : Cross-reference docking results with enzyme inhibition assays (e.g., IC50 values for HMG-CoA reductase) to confirm mechanistic hypotheses .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies of this compound?

  • Quality-by-design (QbD) : Optimize reaction parameters (solvent polarity, stoichiometry) via Design-Expert® software to reduce impurity peaks in HPLC .
  • Bioanalytical validation : Use LC-MS/MS to quantify plasma metabolite levels (LOQ: 0.1 ng/mL) and ensure pharmacokinetic consistency .

Q. How can researchers address conflicting data on the compound’s mutagenicity?

  • Ames II testing : Evaluate mutagenicity in Salmonella TA98/TA100 strains with S9 metabolic activation. Compare results to benzyl chloride (negative control) and 2-nitrofluorene (positive control) .
  • In silico prediction : Apply Derek Nexus to assess structural alerts (e.g., nitro groups), which may explain discrepancies in mutagenicity reports .

Q. What advanced SAR approaches enhance the compound’s selectivity for cancer targets?

  • Substituent screening : Synthesize analogs with halogen (Cl, F) or sulfonyl groups at the 4-benzoyl position. Test cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assay .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with IC50 values, guiding rational design .

Methodological Challenges and Solutions

Q. How to resolve poor aqueous solubility in in vivo studies?

  • Formulation : Use β-cyclodextrin inclusion complexes (1:2 molar ratio) or PEG-400-based nanoemulsions to enhance solubility (>5 mg/mL) .
  • Prodrug design : Synthesize phosphate ester derivatives for improved bioavailability, hydrolyzing to the active form in vivo .

Q. What computational tools validate interactions with dopamine D4 receptors?

  • Molecular dynamics (MD) : Simulate ligand-receptor binding over 100 ns (GROMACS) to assess stability of hydrogen bonds with Asp115 and Tyr308 residues .
  • Radiolabeling : Prepare 11^{11}C-labeled analogs (e.g., 11^{11}CH3O-substituted) for PET imaging in primate models, correlating brain uptake with receptor density .

Data Reproducibility and Cross-Study Comparisons

Q. Why do enzyme inhibition results vary between independent studies?

  • Assay conditions : Standardize pH (7.4), temperature (37°C), and substrate concentrations (e.g., 100 μM NADPH for HMG-CoA reductase) .
  • Inter-lab validation : Share reference samples (e.g., this compound batch #X) via collaborative networks to calibrate assays .

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